molecular formula C13H15ClN2O3 B7560222 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide

1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide

Cat. No. B7560222
M. Wt: 282.72 g/mol
InChI Key: GYCGXLPEXLYXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide can reduce inflammation, pain, and fever in animal models. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity in animal models. However, its limited solubility in water and organic solvents can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anticancer properties in some studies, and further research could explore its potential as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could investigate its mechanism of action and potential therapeutic benefits in these conditions. Additionally, research could explore ways to improve the solubility and bioavailability of this compound for use in future experiments.
In conclusion, 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine and other fields.

Synthesis Methods

The synthesis of 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide involves the reaction of 3-chloro-4-hydroxybenzoyl chloride with N-methylpyrrolidine-2-carboxamide in the presence of a suitable base. The process yields a white solid with a high melting point.

Scientific Research Applications

1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-15-12(18)10-3-2-6-16(10)13(19)8-4-5-11(17)9(14)7-8/h4-5,7,10,17H,2-3,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCGXLPEXLYXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1C(=O)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide

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